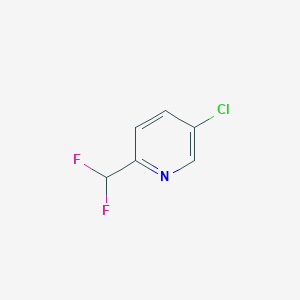

5-Chloro-2-(difluoromethyl)pyridine

Description

Precursor in Agrochemical Synthesis

The agrochemical industry represents a major application area for 5-Chloro-2-(difluoromethyl)pyridine and its derivatives. The difluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of active ingredients, leading to the development of more effective and environmentally compatible crop protection agents.

Pesticides: this compound serves as a key intermediate in the synthesis of a new generation of pesticides. agropages.com For instance, it is a precursor to insecticides that offer improved efficacy against a variety of pests. The presence of the difluoromethyl moiety can significantly enhance the insecticidal activity of the final product.

Herbicides: This compound is also utilized in the production of herbicides. The unique electronic properties conferred by the chloro and difluoromethyl groups contribute to the herbicidal potency of the resulting molecules. For example, it is a building block for herbicides used to control grassy weeds in various crops.

Fungicides: The development of novel fungicides has also benefited from the use of this compound. It is a component in the synthesis of fungicides that exhibit broad-spectrum activity against various plant pathogens. acs.org

The following table provides a summary of some agrochemicals derived from trifluoromethylpyridine (TFMP) intermediates, a class of compounds closely related to this compound.

| Agrochemical | Type | Key Intermediate |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

| Fluazinam | Fungicide | 2-Amino-3-chloro-5-trifluoromethyl pyridine (B92270) (ACTF) |

| Pyridalyl | Insecticide | 2-Chloro-5-(trifluoromethyl)pyridine (CTF) |

| Flazasulfuron | Herbicide | 2-Chloro-3-(trifluoromethyl)pyridine |

Data sourced from multiple studies. agropages.comnih.govjst.go.jpsemanticscholar.orgresearchoutreach.org

Intermediate in Pharmaceutical Synthesis

The pharmaceutical industry has also recognized the potential of this compound as a valuable scaffold for the development of new therapeutic agents. The introduction of the difluoromethyl group can modulate the physicochemical properties of a drug molecule, such as its lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. researchgate.netnih.govunimi.it this compound and related difluoromethylated pyridines are valuable reagents in LSF due to the unique reactivity of the difluoromethyl group. researchgate.netresearchgate.net

The direct introduction of difluoromethyl moieties into existing pyridine-containing bioactive molecules is a highly efficient and economical approach to access novel drug candidates. researchgate.net This strategy allows medicinal chemists to fine-tune the properties of a lead compound without having to resort to a lengthy de novo synthesis. nih.gov

Role in the Synthesis of Specialty Chemicals

Beyond its applications in the life sciences, this compound is also employed in the synthesis of specialty chemicals. These are materials produced for specific applications and are often characterized by their unique performance properties. The incorporation of the this compound moiety can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

Derivatization to Other Functionalized Pyridine Compounds

This compound can be readily converted into a variety of other functionalized pyridine compounds, further expanding its utility as a synthetic intermediate.

Aminopyridine precursors, which can be derived from this compound, can be converted to pyridyl isothiocyanates (ITCs) and isocyanates. A one-pot preparation of pyridyl ITCs from their corresponding amines has been developed, involving the desulfurization of a dithiocarbamate (B8719985) salt generated in situ. mdpi.com

The difluoromethyl group can be hydrolyzed to a carboxylic acid group, providing access to 5-chloropyridine-2-carboxylic acid derivatives. These carboxylic acids are valuable intermediates in their own right, serving as building blocks for a variety of more complex molecules. For example, 5-(Difluoromethyl)pyridine-2-carboxylic acid is a known compound. nih.gov

Properties

IUPAC Name |

5-chloro-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXTUFVZHFKUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are indispensable building blocks in organic synthesis. nih.govnih.gov The presence of a halogen atom on the pyridine (B92270) ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The regioselective halogenation of pyridines can be challenging due to the electronic nature of the pyridine ring. nih.govyoutube.com However, various methods have been developed to achieve selective halogenation at different positions of the ring. nih.govchemrxiv.org For instance, 5-Chloro-2-(difluoromethyl)pyridine features a chlorine atom at the 5-position, which can be a site for further functionalization.

The combination of a halogen atom and a difluoromethyl group, as seen in this compound, offers multiple points for diversification in a synthetic strategy. This dual functionalization makes such compounds highly valuable for creating libraries of novel molecules for screening in drug discovery and agrochemical research. jst.go.jpnih.govgoogle.com

Chemical Reactivity and Transformational Chemistry of 5 Chloro 2 Difluoromethyl Pyridine Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridines, particularly those bearing electron-withdrawing groups and a good leaving group. nih.govyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net However, concerted mechanisms (cSNAr), where bond formation and bond-breaking occur in a single step, are also possible, especially for less activated aromatic systems. nih.govresearchgate.netstrath.ac.uk

The reactivity of the pyridine (B92270) ring in SNAr reactions is significantly enhanced by the presence of electron-withdrawing substituents. These groups stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate in the stepwise mechanism. strath.ac.uk In the case of 5-Chloro-2-(difluoromethyl)pyridine, both the nitrogen atom within the heterocycle and the difluoromethyl group at the 2-position exert a strong electron-withdrawing effect. The difluoromethyl group (-CF2H) is a known lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl and thiol groups. researchgate.netacs.org Its electron-withdrawing character is substantial, increasing the electrophilicity of the pyridine ring and making it more susceptible to nucleophilic attack. researchgate.netnih.gov

The combined electron-withdrawing properties of the ring nitrogen and the -CF2H group are expected to activate the chlorine atom at the 5-position for nucleophilic displacement. The reactivity in SNAr reactions generally follows the trend of Ar–F >> Ar–Cl ~ Ar–Br, but the rate is highly dependent on the electronic activation of the ring. chemrxiv.org For substrates with strong electron-withdrawing groups, even less reactive leaving groups like chloride can be readily displaced.

Regioselectivity in the SNAr reactions of substituted pyridines is governed by a combination of electronic and steric factors. researchgate.net The incoming nucleophile will preferentially attack the position that is most electronically deficient and can best stabilize the resulting negative charge. In pyridines, the ortho (2- and 6-) and para (4-) positions relative to the ring nitrogen are electronically activated towards nucleophilic attack.

For this compound, the chlorine atom is at the 5-position. While the 2- and 6-positions are generally more activated, the presence of a leaving group determines the site of substitution. Computational models based on electrostatic potential (ESP) and LUMO (Lowest Unoccupied Molecular Orbital) energies are often used to predict the site of nucleophilic attack. chemrxiv.orgwuxiapptec.comrsc.org The difluoromethyl group at the 2-position strongly activates the ring. However, since the leaving group is at position 5, direct displacement of the chloride is the primary SNAr pathway. The regioselectivity would concern which position is attacked if there were multiple leaving groups. For instance, in 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can direct substitution to the 6-position. researchgate.net In the context of this compound, the primary SNAr reaction involves the substitution of the C5-chloro group.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heteroaromatic compounds like pyridine.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.orgyoutube.com This reaction is extensively used for the synthesis of biaryl compounds and is a cornerstone of modern medicinal chemistry. rsc.org

The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the chloro-substituent can participate in Suzuki-Miyaura coupling. While aryl chlorides are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the oxidative addition step. rsc.orgnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines

| Component | Example |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | PCy₃, P(tBu)₃, XPhos, SPhos |

| Base | K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/Water, Toluene |

| Boron Reagent | Arylboronic acid, Alkyl pinacol (B44631) boronic ester |

This table presents generalized conditions often effective for the Suzuki-Miyaura coupling of challenging chloro-heteroaryl substrates. Specific conditions would need to be optimized for this compound.

The reaction would involve coupling an organoboronic acid or ester at the 5-position of the pyridine ring, replacing the chlorine atom. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Beyond the Suzuki-Miyaura coupling, a broad range of palladium-catalyzed reactions can be employed to functionalize this compound. mdpi.comrsc.org These methods provide access to a diverse array of substituted pyridines. nih.gov Palladium-catalyzed reactions are crucial for the site-specific incorporation of functional groups into heteroarenes. nih.govnih.gov

One important transformation is the palladium-catalyzed difluoromethylation of heteroaryl chlorides. nih.gov While this would be relevant for synthesizing the title compound from a di-chloro precursor, the reverse reaction—using the existing chloro-substituent as a handle for other couplings—is more pertinent to its transformational chemistry.

Decarbonylative cross-coupling reactions represent another advanced palladium-catalyzed method. For instance, a decarbonylative difluoromethylation has been developed that couples aryl boronate esters with a difluoromethylating agent. nih.gov This highlights the ongoing innovation in forming C-CF₂H bonds.

Copper-mediated or -catalyzed reactions have emerged as a significant strategy for forming carbon-difluoromethyl bonds. researchgate.net The instability of the difluoromethyl copper intermediate (CuCF₂H) has historically made this a challenging transformation compared to trifluoromethylation. nih.gov However, recent advances have led to successful protocols.

These methods often involve the reaction of an aryl halide with a difluoromethyl source in the presence of a copper catalyst. A common difluoromethyl source is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). nih.gov The reaction proceeds through the formation of a copper-difluoromethyl species, which then couples with the aryl halide.

Table 2: Key Reagents in Copper-Mediated Difluoromethylation

| Reagent Type | Example | Role |

| Copper Source | CuI | Catalyst |

| Difluoromethyl Source | TMSCF₂H | Provides the -CF₂H group |

| Activator/Base | CsF, NaOAc | Facilitates formation of the active copper species |

| Substrate | Aryl/Vinyl Iodide | Electrophilic coupling partner |

This table outlines typical components for copper-mediated difluoromethylation. While aryl iodides are often used, conditions can be adapted for other halides.

This methodology is particularly relevant for the synthesis of analogues of this compound, where a precursor like 2,5-dichloropyridine (B42133) could potentially be selectively difluoromethylated at the 2-position under copper catalysis. Furthermore, copper-catalyzed strategies have been developed for benzylic C-H difluoromethylation, showcasing the versatility of copper in C-CF₂H bond formation. acs.org The development of methods for controllable single and double difluoromethylene insertions into C-Cu bonds further expands the toolbox for synthesizing complex fluoroalkyl compounds. cas.cn

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is generally a challenging transformation due to the electron-deficient nature of the ring. youtube.comyoutube.comyoutube.com The presence of electron-withdrawing groups like chlorine and difluoromethyl further deactivates the ring, making EAS even more difficult. Reactions such as nitration and halogenation require harsh conditions, often involving high temperatures and strong acids, and typically result in low yields. youtube.com

The substitution pattern is directed by the existing substituents. In the case of this compound, the directing effects of the nitrogen atom and the two electron-withdrawing groups must be considered. The pyridine nitrogen directs incoming electrophiles primarily to the C-3 and C-5 positions. youtube.com However, the strong deactivating effect of the substituents makes these reactions unfavorable.

For instance, direct iodination of 5-chloro-2-(trifluoromethyl)pyridine, an analogue of this compound, has been achieved at the C-4 position by first treating the substrate with lithium diisopropylamide (LDA) at low temperatures, followed by the addition of iodine. chemicalbook.com This method circumvents the low reactivity of the pyridine ring towards direct electrophilic attack by first generating a more reactive organolithium intermediate.

| Reactant | Reagents | Product | Yield | Reference |

| 5-chloro-2-(trifluoromethyl)pyridine | 1. LDA, THF, -78°C; 2. I2, THF, -78°C | 5-chloro-4-iodo-2-(trifluoromethyl)pyridine | Not specified | chemicalbook.com |

Radical Reactions and Functionalization

Radical reactions provide a powerful alternative for the functionalization of electron-deficient heterocycles like this compound. These reactions are often more tolerant of the electronic properties of the substrate. scispace.comnih.gov

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle, such as a protonated pyridine. scispace.comnih.gov This method is highly effective for the C-H alkylation of pyridines and can be applied to analogues of this compound. The reaction typically proceeds with high regioselectivity, favoring attack at the C-2 and C-4 positions relative to the nitrogen atom, due to the stabilization of the resulting radical intermediate. scispace.com

The generation of alkyl radicals for Minisci-type reactions can be achieved through various methods, including the oxidative decarboxylation of carboxylic acids using silver catalysis and a persulfate oxidant. scispace.comnih.gov More recent developments have focused on photoredox catalysis, which allows for the generation of radicals under milder conditions. nih.gov

Direct difluoromethylation of pyridine rings at a C(sp2)-H bond can be accomplished through radical-mediated processes. These methods offer a direct route to introduce the difluoromethyl group, a valuable moiety in medicinal chemistry. One approach involves the use of a difluoromethyl radical precursor, which can be generated under photoredox or thermal conditions.

While specific examples for this compound are not detailed in the provided results, the general principles of radical C-H functionalization are applicable. For instance, N-alkylation of pyridines with ethyl bromodifluoroacetate, followed by hydrolysis and decarboxylation, provides a route to N-difluoromethylated pyridines. rsc.org This highlights the utility of radical precursors in functionalizing pyridine rings.

Oxidation and Reduction Reactions

The pyridine ring and its substituents can undergo both oxidation and reduction reactions.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. nih.govnih.gov This transformation can alter the reactivity of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. For instance, the oxidation of chloropyridines to their corresponding N-oxides has been shown to facilitate subsequent nucleophilic dechlorination. nih.gov This approach could potentially be applied to this compound to modify its reactivity.

Reduction: The chloro group on the pyridine ring can be reduced and removed. For example, 2-Chloro-5-(trichloromethyl)pyridine (B1585791) can be reduced to 2-chloro-5-methylpyridine (B98176) via electrochemical hydrodechlorination. This suggests that the chloro group in this compound could also be selectively removed under appropriate reducing conditions.

Functional Group Interconversions of Chloro and Difluoromethyl Moieties

The chlorine atom in this compound can be replaced with other halogens through halogen exchange reactions. These reactions are valuable for introducing diversity into the molecule. For example, the trichloromethyl group in 2-chloro-5-(trichloromethyl)pyridine can be converted to a trifluoromethyl group via halogen exchange, indicating that such transformations are feasible on the pyridine scaffold.

The term "halogen dance" refers to the base-catalyzed migration of a halogen atom on an aromatic ring. clockss.org While not a direct exchange, this type of reaction can lead to isomeric products and is a consideration in the chemistry of halopyridines. clockss.org

Conversion of Difluoromethyl Group (e.g., to Aldehydes)

The transformation of a difluoromethyl (–CF₂H) group into a formyl (–CHO) group represents a significant synthetic conversion in the functionalization of pyridine analogues. This hydrolysis reaction, while conceptually straightforward, involves the cleavage of highly stable carbon-fluorine bonds, often necessitating specific and vigorous reaction conditions. For substrates like this compound, the electron-deficient nature of the pyridine ring, further accentuated by the chloro-substituent, influences the reactivity of the difluoromethyl group.

The conversion of a benzylic-type difluoromethyl group to an aldehyde is generally understood to proceed via a two-step acid-catalyzed hydrolysis mechanism. The initial and typically rate-limiting step involves the protonation of a fluorine atom followed by the loss of hydrogen fluoride (B91410) to generate a transient, highly reactive monofluorocarbocation intermediate. This cation is then rapidly quenched by water to form a geminal fluoroalcohol, which is unstable and readily eliminates a second molecule of hydrogen fluoride to yield the final aldehyde product.

While specific documented examples detailing the conversion of this compound to 5-chloropyridine-2-carbaldehyde are not extensively reported in peer-reviewed literature, the transformation is chemically plausible under appropriate hydrolytic conditions, such as concentrated strong acids (e.g., sulfuric acid) at elevated temperatures. The conditions must be carefully optimized to promote the desired hydrolysis while minimizing potential side reactions, such as decomposition or modification of the pyridine ring.

The general conceptual transformation is presented below:

Table 1: Conceptual Conversion of this compound to 5-Chloropyridine-2-carbaldehyde

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | H₂O, Strong Acid (e.g., H₂SO₄) | 5-Chloropyridine-2-carbaldehyde |

This transformation provides a synthetic route to valuable aldehyde intermediates, which are versatile precursors for a wide range of further chemical modifications, including the synthesis of imines, alcohols, and carboxylic acids, thereby expanding the chemical space accessible from difluoromethylated pyridine building blocks. acs.org

Mentioned Compounds

Computational and Mechanistic Studies of Difluoromethyl Pyridines

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms involving difluoromethyl pyridines. These computational approaches allow for the investigation of transient species and transition states that are often difficult to observe experimentally.

Computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the divergent reactivity of pyridine (B92270) derivatives in cycloaddition reactions, which can involve the cleavage and formation of C-N bonds. For instance, in reactions of dihydroisoquinolines (which, like pyridines, contain a C=N bond) with Meldrum's acid, DFT calculations have shown how the stereoelectronic properties of substituents dictate the reaction pathway. acs.org These studies reveal that the fate of shared intermediates, and whether a C-N bond is ultimately cleaved or remains intact, is determined by the substituent's nature. acs.org While not specific to 5-Chloro-2-(difluoromethyl)pyridine, these findings highlight the power of computational methods to rationalize and predict the complex reactivity patterns of nitrogen-containing heterocycles, including potential C-N bond cleavage scenarios.

Density Functional Theory (DFT) stands as a primary computational tool for investigating the reactivity of organic molecules. nih.govyoutube.com Methodologies such as B3LYP, often paired with basis sets like 6-31G, are widely used for their balance of computational cost and accuracy in predicting molecular structures and thermochemical properties. scirp.org These methods are applied to calculate various reactivity descriptors that help in understanding the electronic characteristics of molecules. nih.govnih.gov For example, DFT calculations can elucidate the electrophilicity and nucleophilicity of radicals, providing insight into their reactivity in processes like single-electron transfer (SET) versus radical addition. Such theoretical analyses are crucial for predicting how molecules like this compound will behave in different chemical environments.

Table 1: Common DFT Methodologies in Reactivity Studies

| Methodology | Basis Set | Common Applications |

| B3LYP | 6-31G(d,p) | Geometry optimization, prediction of thermochemical and molecular orbital properties. scirp.orgresearchgate.net |

| Conceptual DFT | N/A | Calculation of global and local reactivity indices (e.g., electrophilicity, nucleophilicity). nih.govnih.gov |

Understanding Regioselectivity in Difluoromethylation

The direct C-H difluoromethylation of pyridines is an efficient method for synthesizing these valuable compounds. nih.govnih.gov However, achieving regioselectivity, particularly at the meta-position, has been a significant challenge due to the inherent electronic properties of the pyridine ring. researchgate.netresearchgate.net Computational studies have been essential in understanding and overcoming this challenge.

Recent research has demonstrated that the regioselectivity of difluoromethylation can be switched between the meta and para positions by modifying the pyridine substrate. nih.gov By converting pyridines into oxazino pyridine intermediates, a radical-based meta-C-H difluoromethylation can be achieved. Subsequent in situ transformation of these intermediates into pyridinium (B92312) salts under acidic conditions directs the difluoromethylation to the para-position. nih.govresearchgate.net Theoretical calculations support the observation that a combination of electronic and steric factors governs the regioselectivity in reactions involving C2-substituted pyridines. researchgate.net For instance, in the case of 2-substituted pyridines, the N-substituent in the corresponding pyridinium salts provides an effective shield for the ortho-positions, thereby favoring para-functionalization. nih.gov

Conformational Analysis and Electronic Properties Related to Reactivity

The conformation and electronic landscape of this compound are critical determinants of its chemical behavior. The interplay between the electron-withdrawing difluoromethyl and chloro substituents significantly influences the molecule's reactivity.

Both the difluoromethyl group and the chlorine atom are electron-withdrawing, which impacts the electron density of the pyridine ring. The chloro-substituent withdraws electrons through induction but can donate via resonance, though the inductive effect typically dominates in pyridines. nih.gov The difluoromethyl group is also strongly electron-withdrawing. This combined effect decreases the electron density on the pyridine nitrogen, subsequently reducing its donor capability and making processes like metalation more challenging. nih.gov In broader contexts, pyridines with multiple electron-withdrawing substituents often exhibit lower yields in certain reactions, such as C-H fluorination. acs.org Conversely, these electron-withdrawing properties can be harnessed to control reactivity in other transformations. acs.org

While traditional C-H bonds are not considered strong hydrogen bond donors, the C-H bond within a difluoromethyl group is an exception. chemistryviews.org The presence of two highly electronegative fluorine atoms polarizes the C-H bond, enabling it to act as a hydrogen bond donor. chemistryviews.org Computational and experimental studies have confirmed this capability. For example, the bonding energy of a dimer stabilized by a CF2H group was calculated to be -3.1 kcal/mol, which is comparable to the -3.5 kcal/mol for a similar dimer stabilized by a hydroxyl (OH) group, a classic hydrogen bond donor. chemistryviews.org This ability to form hydrogen bonds can influence the conformational preferences and intermolecular interactions of this compound, potentially impacting its behavior in various chemical and biological systems. chemistryviews.orgyoutube.com

Table 2: Comparison of Hydrogen Bond Donor Capabilities

| Group | Calculated Dimer Bonding Energy (kcal/mol) | Hydrogen Bond Donor Capability |

| -OH | -3.5 chemistryviews.org | Strong chemistryviews.org |

| -CF2H | -3.1 chemistryviews.org | Moderate, comparable to -OH chemistryviews.org |

Applications of 5 Chloro 2 Difluoromethyl Pyridine As a Synthetic Intermediate

Derivatization to Other Functionalized Pyridine (B92270) Compounds

Cyano Pyridines

The transformation of 5-Chloro-2-(difluoromethyl)pyridine into cyanopyridine derivatives represents a plausible and valuable synthetic pathway. This conversion would typically involve a nucleophilic aromatic substitution reaction, where the chloride at the 5-position is displaced by a cyanide ion (CN⁻). Such reactions are a cornerstone of heterocyclic chemistry for introducing the synthetically versatile cyano group. thieme-connect.depressbooks.pub

The general mechanism involves the attack of a cyanide salt, such as sodium or potassium cyanide, on the electron-deficient pyridine ring. chemguide.co.ukyoutube.com The presence of the electron-withdrawing difluoromethyl group and the ring nitrogen atom is expected to activate the chlorine atom toward nucleophilic attack. The reaction is typically carried out by heating the chloropyridine with the cyanide salt in a suitable polar aprotic solvent like DMSO or DMF. thieme-connect.de

Table 1: Plausible Reaction for Synthesis of 5-Cyano-2-(difluoromethyl)pyridine

| Reactant | Reagent | Product | Reaction Type |

| This compound | KCN or NaCN | 5-Cyano-2-(difluoromethyl)pyridine | Nucleophilic Aromatic Substitution |

Pyridones

Another significant synthetic application of this compound is its potential conversion to pyridone structures. Pyridones, which exist in tautomeric equilibrium with their hydroxypyridine form, are prevalent scaffolds in medicinal chemistry. wikipedia.org The synthesis of a pyridone from this compound would involve the hydrolysis of the chloro-substituent at the 5-position.

This transformation is typically achieved under aqueous basic or acidic conditions, where the chloride is substituted by a hydroxyl group. nih.gov For instance, reaction with a strong base like sodium hydroxide (B78521) in water at elevated temperatures would lead to the formation of 6-(difluoromethyl)pyridin-3(2H)-one. The rate and feasibility of such hydrolysis reactions on chloropyridines are well-established, with the electronic character of the ring influencing reactivity. nih.gov The resulting pyridone, 6-(difluoromethyl)pyridin-3(2H)-one, could serve as a precursor for various biologically active molecules. While direct synthesis of N-difluoromethyl-2-pyridones from pyridines has been described, the use of this compound as a starting material for other pyridone derivatives remains a synthetically viable, albeit less documented, route. nih.govacs.org

Table 2: Potential Synthesis of a Pyridone Derivative

| Reactant | Reagent | Product | Reaction Type |

| This compound | NaOH (aq) or H₃O⁺ | 6-(difluoromethyl)pyridin-3(2H)-one | Hydrolysis |

Impact of Difluoromethyl Group on Subsequent Reactivity and Design of Advanced Materials

The difluoromethyl (CF₂H) group is not merely a passive substituent; it profoundly influences the chemical and physical properties of the pyridine ring, which has significant implications for subsequent reactions and the design of advanced materials.

The CF₂H group is considered a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor. nih.gov This property is highly valuable in medicinal chemistry for improving metabolic stability, membrane permeability, and binding affinity of drug candidates. acs.org The replacement of more labile groups with the robust difluoromethyl moiety is a common strategy in drug design. acs.org

From a reactivity standpoint, the difluoromethyl group offers unique opportunities for C-C bond formation. Research has shown that the proton on the difluoromethyl group can be abstracted by a strong base to generate a nucleophilic difluoromethyl anion (Ar-CF₂⁻). acs.org This "masked nucleophile" can then be reacted with a wide range of electrophiles, providing a powerful method for constructing complex molecules containing the valuable difluoromethylene bridge (Ar-CF₂-R). acs.org This strategy expands the synthetic utility of compounds like this compound beyond simple substitution at the chloro-position.

In the realm of advanced materials, difluoromethyl-substituted pyridines are gaining attention. These building blocks are being explored for applications in materials science, such as in the development of Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.com The electronic properties imparted by the difluoromethyl group can influence the HOMO/LUMO energy levels, charge transport characteristics, and photophysical properties of organic materials. nih.gov For example, pyrene-pyridine integrated systems have been studied as hole-transporting materials in OLEDs, where substituents on the pyridine ring play a crucial role in tuning the material's properties and improving device performance and stability. nih.gov The incorporation of fluorinated groups like CF₂H is a known strategy to modulate carrier mobility and enhance the stability and efficiency of such devices. nih.gov

Green Chemistry Principles in the Synthesis of 5 Chloro 2 Difluoromethyl Pyridine

Development of Environmentally Benign Synthetic Routes

Traditional industrial methods for producing fluorinated aromatic compounds, such as the Halex process, involve the exchange of chlorine for fluorine using reagents like potassium fluoride (B91410). wikipedia.org These reactions often necessitate high temperatures (150-250 °C) and the use of polar aprotic solvents, which can pose environmental and safety challenges. wikipedia.orgicheme.org In response, significant research has focused on developing greener alternatives for difluoromethylation that operate under milder conditions.

Modern synthetic chemistry has seen the rise of photocatalysis as a more sustainable approach. Direct C-H difluoromethylation using photocatalytic methods allows for the reaction to proceed under mild, visible-light irradiation at room temperature, often using green oxidants like molecular oxygen. researchgate.net This strategy avoids the need for pre-functionalized substrates. researchgate.net For instance, covalent organic frameworks (COFs) have been designed as highly efficient, dual-active-center photocatalysts that can achieve difluoromethylation of heterocycles with yields up to 91%. nih.govacs.orgacs.orgnih.gov Organocatalysts like Rose Bengal have also been employed for the direct difluoromethylation of heterocycles using sodium difluoromethylsulfinate (CF2HSO2Na) as the difluoromethyl source. researchgate.net

Flow chemistry represents another significant advancement toward greener chemical production. nih.gov Continuous-flow reactors offer enhanced safety, scalability, and efficiency for difluoromethylation reactions. qmul.ac.uk Protocols have been developed using inexpensive and abundant reagents like fluoroform (CHF3) or chlorodifluoromethane (B1668795) (ClCF2H) under continuous-flow conditions. scientificupdate.comakjournals.comrsc.org These methods can be highly atom-efficient and reduce the risks associated with handling reactive intermediates. scientificupdate.comakjournals.com

Transition-metal catalysis also provides pathways for site-specific difluoromethylation under milder conditions than traditional methods. Palladium-catalyzed cross-coupling reactions, for example, can efficiently difluoromethylate a wide range of heteroaryl halides, including chlorides. nih.govnih.gov These catalytic methods offer an alternative for preparing difluoromethylated heteroarenes with high precision, which is crucial for drug discovery. nih.gov

Table 1: Comparison of Modern Synthetic Routes for Difluoromethylation

| Method | Catalyst / Reagent | Reaction Conditions | Yield | Greener Aspects |

|---|---|---|---|---|

| Photocatalysis | Covalent Organic Framework (COF) | Visible light, room temp. | Up to 91% | Mild conditions, high efficiency. nih.govacs.org |

| Organophotocatalysis | Rose Bengal / O₂ | Green LEDs, room temp. | Moderate to excellent | Metal-free, uses O₂ as a green oxidant. researchgate.net |

| Flow Chemistry | Fluoroform (CHF₃) | Continuous flow | - | High atom economy, utilizes ideal reagent. scientificupdate.comrsc.org |

| Flow Chemistry | Chlorodifluoromethane (CHF₂Cl) | Biphasic, continuous flow | Excellent selectivity | Uses inexpensive, common industrial reagent. akjournals.com |

| Palladium Catalysis | Pd(dba)₂ / DPEPhos | 80 °C | Good to excellent | High regioselectivity for heteroaryl halides. nih.gov |

Waste Minimization and Solvent Recycling

Waste reduction is a cornerstone of green chemistry. In industrial-scale syntheses like the Halex process, the choice of solvent is critical. icheme.org Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylacetamide (DMAC) are commonly used to facilitate the reaction between an aryl chloride and an alkali-metal fluoride. wikipedia.orgicheme.org While effective, these high-boiling-point solvents can be problematic to remove and purify for reuse. The importance of meticulous solvent recycling was highlighted by an industrial accident at a Shell plant, where impurities in recycled DMAC led to a catastrophic runaway reaction, emphasizing that effective waste minimization must include stringent purity controls for recycled materials. icheme.orgscientificupdate.com

Innovations in solvent science offer potential solutions. The use of perfluorocarbons (PFCs) as co-solvents in fluorination reactions has been explored. google.com PFCs are chemically inert and immiscible with many organic solvents, allowing for simple phase separation and recovery after the reaction. This can significantly reduce the volume of solvent waste and minimize explosion hazards associated with traditional solvents. google.com

Furthermore, the development of modern synthetic routes, particularly those employing catalysis, inherently reduces waste. Photocatalytic and flow chemistry methods often require smaller volumes of solvent and can sometimes be adapted to use more environmentally benign solvents, addressing the waste issue at its source. nih.govmdpi.com

Atom Economy and Process Efficiency

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are preferred as they generate less waste.

Addition reactions are a prime example of 100% atom economy, as all reactant atoms are part of the final product. In contrast, substitution reactions, which are common in the synthesis of 5-Chloro-2-(difluoromethyl)pyridine, tend to have lower atom economy. For instance, a classic Halex-type reaction generates a stoichiometric amount of a salt byproduct (e.g., potassium chloride), which constitutes waste from an atom economy perspective. wikipedia.org

Table 2: Reported Process Efficiencies for Various Fluorination/Difluoromethylation Methods

| Method/Reaction | Starting Material | Product | Reported Yield | Source |

|---|---|---|---|---|

| Halex-type Reaction | 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine | 2,3-Difluoro-5-(trifluoromethyl)pyridine | 71% | Patent Data |

| Photocatalysis with COF | 1-Methylquinolinone | Difluoromethylated product | 91% | nih.govacs.org |

| Flow Photochemistry | Alkenoic acids | CHF₂-containing lactones | 69-75% | nih.gov |

| Gas-Phase Catalysis | 3-Trifluoromethylpyridine | 2-Chloro-5-trifluoromethylpyridine | 67% | googleapis.com |

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Regioselective Functionalization

The functionalization of the pyridine (B92270) ring in 5-Chloro-2-(difluoromethyl)pyridine presents a considerable challenge due to the electronic influence of both the chloro and difluoromethyl substituents. Developing catalytic systems that can predictably target the C-H bonds at specific positions (C-3, C-4, or C-6) is a primary objective for future research.

Current strategies for pyridine functionalization often result in mixtures of products, making purification difficult. cancer.gov However, recent breakthroughs in catalysis offer promising solutions. For instance, the development of a nickel-aluminum bimetallic catalyst system has enabled the first enantioselective para-C-H activation of pyridines for hydroarylation with styrenes. acs.org Applying such a system to this compound could allow for selective alkylation at the C-4 position.

Another innovative approach involves photochemical organocatalysis. A recently reported method utilizes a dithiophosphoric acid that acts as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.govacs.org This system generates pyridinyl radicals that can couple with other radicals, offering a new mechanism for C-H functionalization with distinct regioselectivity compared to classical Minisci reactions. nih.govacs.org Exploring this photocatalytic strategy could unlock novel transformations for this compound. Furthermore, the activation of the pyridine core with trifluoromethanesulfonic anhydride (B1165640) has shown high potential for late-stage functionalization under mild conditions, a strategy that could be adapted for this compound. researchgate.net

Future research should focus on tailoring these and other emerging catalytic systems, such as those based on heterocyclic phosphonium (B103445) salts which act as versatile handles for C-4 functionalization, to the specific electronic landscape of this compound. thieme-connect.com

| Catalytic Strategy | Potential Target Position | Key Features | Relevant Research |

| Ni-Al Bimetallic Catalysis | C-4 | Enantioselective and regioselective C-H alkylation. acs.org | Ma, J.-B. et al. (2022) |

| Photochemical Organocatalysis | Varies (non-Minisci) | Forms pyridinyl radicals via SET for coupling reactions. nih.govacs.org | Melchiorre, P. et al. (2022) |

| Heterocyclic Phosphonium Salts | C-4 | Creates a versatile handle for subsequent nucleophilic and cross-coupling reactions. thieme-connect.com | McNally, A. et al. |

| Neighboring Group Assistance | Varies | Utilizes existing functional groups to direct reactions at specific sites. nih.gov | Arndt, H.-D. et al. (2016) |

Stereoselective Difluoromethylation Methodologies

While this compound itself is achiral, many of its potential derivatives, particularly those of pharmaceutical interest, would benefit from the introduction of stereocenters. Future research should investigate methodologies to either introduce the difluoromethyl group stereoselectively onto a precursor or to perform stereoselective reactions on the existing molecule.

A significant advancement in this area is the development of reagent-controlled stereoselective nucleophilic difluoromethylation. For example, chiral difluoromethyl phenyl sulfoximine (B86345) has been used for the highly stereoselective difluoromethylation of ketimines, providing access to enantiomerically enriched α-difluoromethyl amines. nih.gov This approach is advantageous due to its high efficiency, broad substrate scope, and the fact that stereoselectivity is controlled by the reagent rather than the substrate. nih.gov Similar strategies could be envisioned for creating chiral centers adjacent to the difluoromethyl group in pyridine derivatives.

Other established methods include the diastereoselective nucleophilic difluoromethylation of α-amino N-tert-butanesulfinimines using PhSO2CF2H, which yields products with excellent diastereoselectivity. nih.gov Additionally, a three-component reaction using boronic acid has been developed for the stereoselective synthesis of anti-α-(difluoromethyl)-β-amino alcohols. acs.org Adapting these methodologies to pyridine-based substrates is a promising, yet unexplored, avenue of research.

Innovative Strategies for Late-Stage Derivatization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules in the final steps of a synthetic sequence. cancer.govresearchgate.net This approach allows for the rapid generation of a library of analogues from a common advanced intermediate. For a molecule like this compound, which could serve as a core scaffold, developing LSF methods is crucial.

The primary challenge in the LSF of pyridines is achieving selectivity, as many methods yield a mixture of isomers. cancer.govresearchgate.net Recent reviews have highlighted strategies to overcome this issue, providing a guide for the selective derivatization of elaborated pyridines. cancer.govresearchgate.net Photocatalysis has emerged as a key tool, enabling C-H difluoromethylation of heteroarenes under mild conditions. rsc.org For instance, the generation of a CF2H radical via photocatalytic activation of pyridinium (B92312) complexes derived from N-oxides and difluoroacetic anhydride represents a viable LSF pathway. rsc.org

Electrochemical methods also offer a sustainable and selective approach to LSF. rsc.org The application of electrochemical and multicomponent reaction (MCR) strategies to decorate complex scaffolds demonstrates the potential for generating novel derivatives in a site-selective manner. rsc.org Future work should focus on applying these innovative photocatalytic and electrochemical LSF techniques to directly functionalize the C-H bonds of this compound or its more complex derivatives.

Development of New Difluoromethylating Reagents

The expansion of difluoromethylation chemistry is intrinsically linked to the development of new, more stable, and safer reagents. qmul.ac.uk Historically, the introduction of the CF2H group often relied on deoxyfluorination of aldehydes or pathways involving difluorocarbene, which could use toxic or ozone-depleting precursors. rsc.orgqmul.ac.uk

Recent decades have seen a surge in the design of novel difluoromethylating agents with improved reactivity and functional group tolerance. qmul.ac.ukchinesechemsoc.org Key developments include:

Electrophilic Reagents : S-(difluoromethyl)diarylsulfonium tetrafluoroborate (B81430) has been developed as an effective reagent for introducing an electrophilic difluoromethyl group into various nucleophiles like tertiary amines and imidazoles. nih.govacs.org

Radical Reagents : The zinc-based reagent Zn(SO2CF2H)2 is an air-stable, free-flowing powder that serves as a versatile radical difluoromethylating agent. chinesechemsoc.org

Difluorocarbene Precursors : To avoid environmentally harmful chemicals, new difluorocarbene reagents like 2-chloro-2,2-difluoroacetophenone (B1203941) have been invented. rsc.org

Nucleophilic Reagents : The Ruppert-Prakash reagent (Me3SiCF3) is well-known for trifluoromethylation, and analogous silicon-based difluoromethyl reagents like (difluoromethyl)trimethylsilane (B44995) have been developed for nucleophilic difluoromethylation. acs.orgcas.cn

The table below summarizes some modern difluoromethylating reagents that represent the forefront of this field. Future research will likely focus on creating even more user-friendly, selective, and economically viable reagents, which will in turn broaden the synthetic possibilities for compounds like this compound.

| Reagent Type | Example Reagent | Key Characteristics | Application Type |

| Electrophilic | S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Effective for N, S, and P-nucleophiles. nih.govacs.org | Electrophilic Difluoromethylation |

| Radical | Zn(SO2CF2H)2 | Air-stable, solid, user-friendly. chinesechemsoc.org | Radical Difluoromethylation |

| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF2H) | Analogue to the Ruppert-Prakash reagent. acs.orgcas.cn | Nucleophilic Difluoromethylation |

| Difluorocarbene Precursor | 2-chloro-2,2-difluoroacetophenone | Does not require ozone-depleting starting materials. rsc.org | O-Difluoromethylation of phenols |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.